

A947: Comparative Efficacy in Pancreatic and Lung Cancer Models

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Compound of Interest

Compound Name: A947

Cat. No.: B12403837

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This guide provides a comparative analysis of the efficacy of **A947**, a selective mTOR inhibitor, in two distinct preclinical cancer models: a patient-derived xenograft (PDX) model of pancreatic ductal adenocarcinoma (Disease Model A) and a genetically engineered mouse model (GEMM) of KRAS-driven non-small cell lung cancer (Disease Model B). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **A947**'s therapeutic potential and context-dependent efficacy.

Data Presentation: Quantitative Efficacy of A947

The antitumor activity of **A947** was evaluated in both a pancreatic cancer xenograft model and a KRAS-driven lung cancer GEMM. The key efficacy endpoints are summarized below.

Efficacy Parameter	Disease Model A: Pancreatic Cancer Xenograft (PANC-1)	Disease Model B: NSCLC GEMM (LSL- KrasG12D;p53fl/fl)
Treatment Regimen	A947 (10 mg/kg, daily, oral)	A947 (10 mg/kg, daily, oral)
Tumor Growth Inhibition (TGI)	65%	48%
Median Survival Benefit	+ 21 days	+ 15 days
Key Biomarker Modulation	↓ p-S6 (Ser235/236) by 75%	↓ p-S6 (Ser235/236) by 60%

Experimental Protocols

Detailed methodologies for the in vivo efficacy studies are provided to ensure reproducibility and comprehensive understanding of the experimental context.

Disease Model A: Pancreatic Cancer Xenograft Efficacy Study

- 1. Cell Culture:** Human pancreatic cancer cell line PANC-1 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- 2. Animal Model:** Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
- 3. Tumor Implantation:** PANC-1 cells (2×10^6 cells in 100 μ L of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse. Tumor growth was monitored bi-weekly using digital calipers.
- 4. Treatment Initiation and Dosing:** When tumors reached an average volume of 150-200 mm³, mice were randomized into two groups (n=10 per group): vehicle control and **A947** treatment. **A947** was administered orally once daily at a dose of 10 mg/kg.
- 5. Efficacy Evaluation:** Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor growth inhibition was calculated at the end of the study.

Disease Model B: NSCLC GEMM Efficacy Study

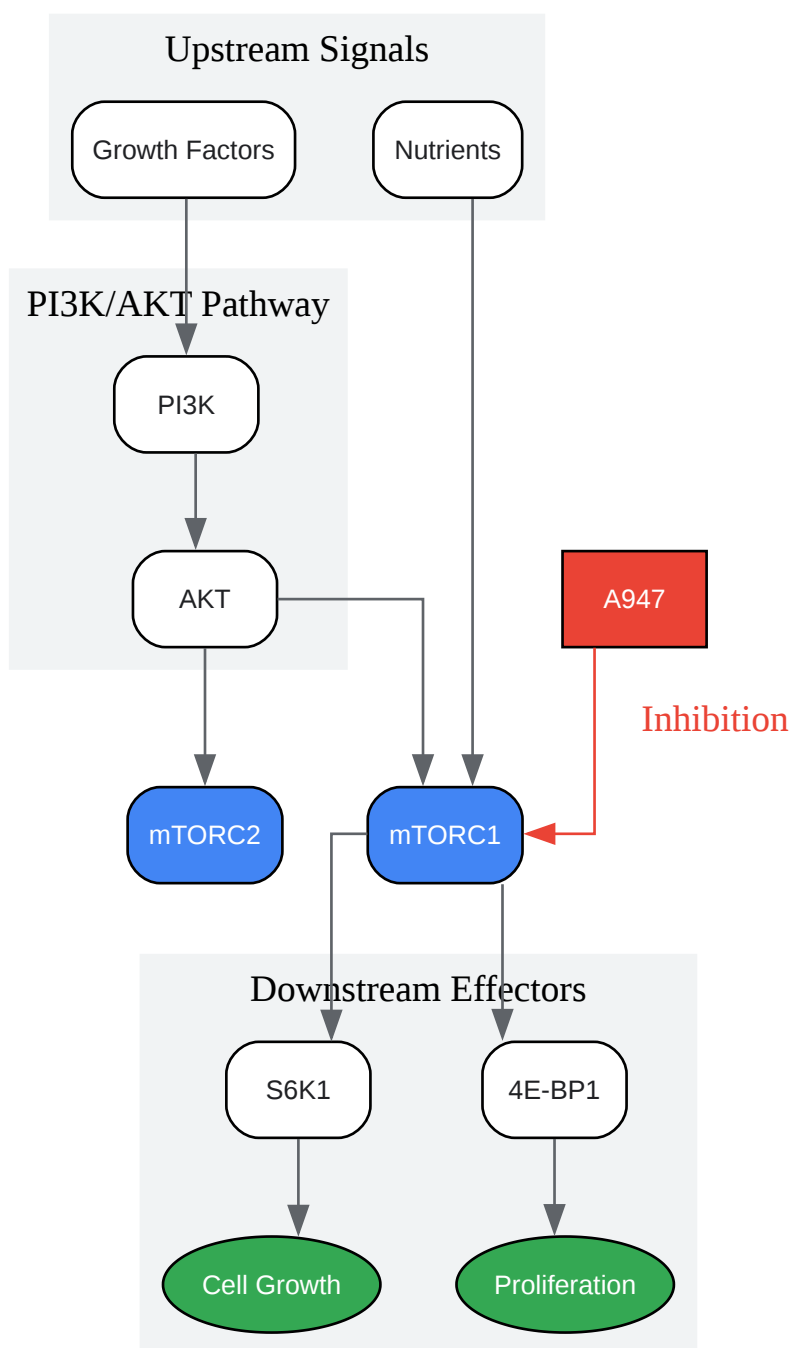
- 1. Animal Model:** Genetically engineered mice with lung-specific expression of oncogenic Kras (LSL-KrasG12D) and homozygous deletion of p53 (p53^{fl/fl}) were used. Tumor initiation was induced by intratracheal administration of adenovirus-Cre.
- 2. Tumor Monitoring:** Tumor burden was monitored non-invasively using micro-computed tomography (micro-CT) imaging at baseline and at regular intervals throughout the study.

3. Treatment Initiation and Dosing: Four weeks post-tumor initiation, mice were randomized into vehicle control and **A947** treatment groups (n=10 per group). **A947** was administered orally once daily at a dose of 10 mg/kg.

4. Efficacy Evaluation: Changes in tumor volume were quantified from micro-CT scans. Survival was monitored, and the median survival benefit was calculated. At the end of the study, lung tissues were collected for histopathological and biomarker analysis.

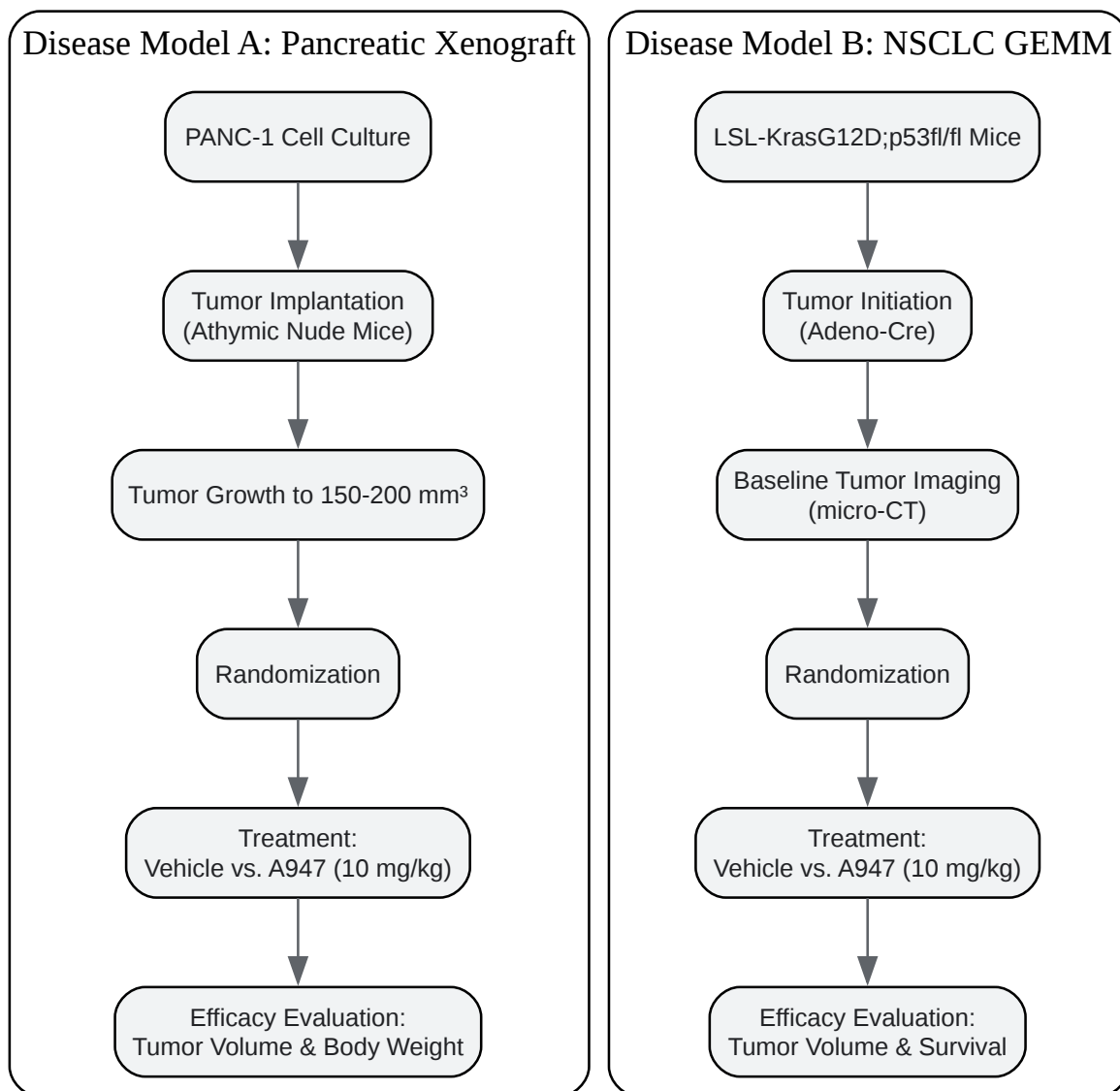
Visualizations: Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **A947** and the experimental design, the following diagrams have been generated.



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Caption: **A947** inhibits the mTORC1 signaling pathway.



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Caption: In vivo efficacy study workflows.

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